1H and 13C NMR chemical shifts for 4-fluorocyclohex-3-en-1-ol
1H and 13C NMR chemical shifts for 4-fluorocyclohex-3-en-1-ol
Structural Elucidation of 4-Fluorocyclohex-3-en-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic cyclic scaffolds is a highly effective tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4-fluorocyclohex-3-en-1-ol serves as a quintessential building block in this domain. However, the introduction of a fluorine atom onto an sp 2 -hybridized carbon within a cyclohexene ring creates a highly complex nuclear magnetic resonance (NMR) profile. The spin-1/2 nature of 19 F induces extensive homo- and heteronuclear spin-spin coupling ( J -coupling) networks.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple empirical data listing. Here, we will dissect the causality behind the observed chemical shifts—specifically the competing inductive and resonance effects of the vinylic fluorine—and establish a self-validating experimental protocol for unambiguous structural elucidation.
Molecular Architecture & Spin System Dynamics
To accurately predict and assign the NMR spectrum of 4-fluorocyclohex-3-en-1-ol, one must first understand the electronic push-and-pull occurring within the molecule. The chemical shifts are not arbitrary; they are the direct consequence of specific quantum mechanical and electronegative forces[1].
The Fluorine Resonance vs. Inductive Effect (Causality of Shifts)
The most striking feature of this molecule's NMR profile is the extreme chemical shift disparity between the two alkene carbons (C3 and C4).
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Inductive Deshielding at C4: Fluorine is the most electronegative element. Through the σ -bond, it strongly withdraws electron density from C4. This massive localized deshielding pushes the C4 13 C resonance far downfield to approximately 158.5 ppm [2].
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Resonance Shielding at C3: Conversely, fluorine possesses three lone pairs of electrons. These lone pairs participate in resonance with the adjacent π -system of the double bond ( F−C=C↔F+−C−−C ). This π -donation actively pushes electron density onto C3. As a result, C3 is highly shielded, migrating significantly upfield to approximately 104.2 ppm [2]. This ~54 ppm differential is the definitive hallmark of a vinylic fluoride.
Heteronuclear Spin-Spin Coupling ( JCF and JHF )
Because 19 F is 100% naturally abundant and possesses a spin of 1/2, it couples with both 13 C and 1 H nuclei, splitting their signals and complicating multiplet analysis.
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Direct and Long-Range Carbon Couplings: The direct carbon-fluorine bond ( 1JCF ) exhibits a massive coupling constant of ~255 Hz. The adjacent vinylic carbon (C3) and allylic carbon (C5) exhibit 2JCF couplings of 18 Hz and 26 Hz, respectively.
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Vicinal Proton Couplings: The 3JHF coupling between the vinylic proton (H3) and the fluorine atom is highly dependent on the dihedral angle. In the constrained geometry of a cyclohexene ring, this vinylic 3JHF coupling typically manifests at ~16 Hz , which is critical for differentiating it from standard 3JHH vinylic couplings[3].
Quantitative Data: 1 H and 13 C NMR Resonance Assignments
The following tables synthesize the predicted chemical shifts, multiplicities, and coupling constants for 4-fluorocyclohex-3-en-1-ol in CDCl 3 , grounded in the causal electronic effects described above.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality / Assignment Notes |
| H1 | 3.90 | m | 1H | 3JHH to H2, H6 | Deshielded by the geminal -OH group's inductive effect. |
| H3 | 5.15 | dt | 1H | 3JHF≈16 , 3JHH≈4 | Vinylic proton; shielded by F lone-pair resonance donation. |
| H5 | 2.40 | m | 2H | 4JHF≈2−4 | Allylic to C-F; exhibits long-range allylic F-coupling. |
| H2 | 2.10 - 2.35 | m | 2H | - | Allylic to the alkene; β to the hydroxyl group. |
| H6 | 1.65 - 1.85 | m | 2H | - | Homoallylic; typical aliphatic cyclic shifts. |
| OH | 1.80 | br s | 1H | - | Exchangeable proton; broad singlet, concentration dependent. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality / Assignment Notes |
| C4 | 158.5 | d | 1JCF≈255 | Direct C-F bond; massive σ -inductive deshielding. |
| C3 | 104.2 | d | 2JCF≈18 | Vinylic carbon; strongly shielded by F π -resonance. |
| C1 | 66.5 | s | - | Deshielded by direct attachment to the electronegative -OH. |
| C2 | 32.8 | d | 3JCF≈7 | Allylic carbon; small long-range F coupling through the ring. |
| C6 | 30.1 | s | - | Aliphatic carbon; negligible F coupling at this distance. |
| C5 | 28.4 | d | 2JCF≈26 | Allylic to C-F; strong geminal-like C-F coupling. |
Experimental Protocol: High-Resolution NMR Acquisition
To guarantee trustworthiness and reproducibility, the NMR acquisition must be a self-validating system . Relying solely on 1D 1 H and 13 C spectra is insufficient for fluorinated cyclic systems due to overlapping multiplets. The following protocol ensures absolute structural verification[4].
Step 1: Precision Sample Preparation
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Dissolve 15-20 mg of high-purity 4-fluorocyclohex-3-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of paramagnetic impurities to prevent line broadening.
Step 2: Baseline 1D Acquisitions ( 1 H and 19 F)
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Acquire a standard 1D 1 H spectrum (minimum 16 scans, 400 MHz).
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Acquire a 1D 19 F spectrum (minimum 16 scans, 376 MHz) referenced to CFCl 3 (0 ppm). The fluorine resonance for this vinylic system will appear as a complex multiplet around -105 ppm . Establishing the exact 19 F frequency is a prerequisite for the decoupling experiments in Step 3.
Step 3: Self-Validating 13 C Decoupling Experiments (Critical Step)
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Standard Acquisition: Acquire a standard proton-decoupled 13 C{ 1 H} spectrum. You will observe the massive doublets at 158.5 ppm and 104.2 ppm.
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Validation Control: Acquire a dual-decoupled 13 C{ 1 H, 19 F} spectrum.
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Causality of Choice: By irradiating the 19 F frequency determined in Step 2, the complex doublets in the 13 C spectrum will collapse into sharp singlets. This self-validating step definitively proves that the splitting observed in the standard 13 C spectrum is exclusively due to the C-F bonds, ruling out any structural isomers or impurities.
Step 4: 2D Correlation Spectroscopy (Regiochemical Mapping)
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Acquire a 2D 1 H- 13 C HSQC to map the direct C-H connections, easily identifying the H3/C3 vinylic pair and the H1/C1 carbinol pair.
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Acquire a 2D 1 H- 13 C HMBC to map long-range connections. The HMBC cross-peaks from H1 to C2 and C6, and critically, from H3 to C1, will validate the exact relative distance between the hydroxyl group and the fluorinated double bond within the ring architecture.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition and analysis workflow.
Figure 1: Comprehensive NMR acquisition and multiplet analysis workflow for structural elucidation.
References
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Title: Synthesis and NMR Characterization of 1-Fluorocyclohexene Derivatives Source: Royal Society of Chemistry (RSC) URL: 2
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Title: CYCLOHEXANECARBOXYLIC ACIDS AND 3-FLUOROCYCLOHEXENE-CARBOXYLIC ACID Source: University of East Anglia (UEA) Biotica URL: 4
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Title: NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling Source: Physical Chemistry Chemical Physics / ResearchGate URL: 3
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Title: Palladium-Mediated Fluorination for Preparing Aryl Fluorides Source: ResearchGate URL: 1
